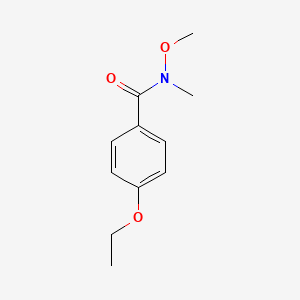

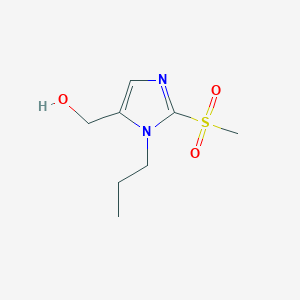

N,4-Dimethoxy-N-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

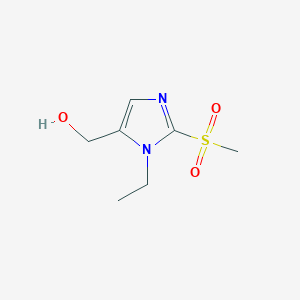

N,4-Dimethoxy-N-methyl-3-nitrobenzamide (DMMNB) is an organic compound belonging to the class of nitrobenzamides. It is a white crystalline solid that is insoluble in water, but is soluble in ethanol and other organic solvents. DMMNB has been used in a variety of scientific research applications, such as enzyme inhibition, drug screening, and protein-protein interactions. It has also been used as a starting material in the synthesis of other compounds. In

Applications De Recherche Scientifique

Photosensitive Protecting Groups

- Photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, play a crucial role in synthetic chemistry by allowing the selective exposure and deprotection of functional groups in complex molecules under light irradiation. These groups show promise for future developments in chemical synthesis and photopharmacology (Amit, Zehavi, & Patchornik, 1974).

Nitroso Compounds in Food and Environment

- Nitroso compounds, including nitrosamines and nitroso derivatives found in contaminated foods and environmental samples, have been studied for their carcinogenic potential. The formation and occurrence of these compounds in various matrices highlight the importance of understanding nitroaromatics' environmental impact and health risks (Li, Ji, & Cheng, 1986).

Nitrosamines and Water Technology

- Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are critical contaminants in water technology, with their formation as disinfection by-products posing significant health dangers. Research on their occurrence, formation mechanisms, and removal methods is vital for improving water quality and safety (Nawrocki & Andrzejewski, 2011).

Antioxidant Activity Studies

- The study of antioxidants, including those structurally related to N,4-Dimethoxy-N-methyl-3-nitrobenzamide, is crucial in various scientific domains. Understanding the mechanisms, applicability, and effects of antioxidants can inform their use in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Catalytic Oxidation of Lignins

- The catalytic oxidation processes of lignins into valuable aromatic aldehydes, such as vanillin and syringaldehyde, underscore the importance of nitroaromatics in developing sustainable chemical processes. These studies are crucial for advancing biomass conversion technologies and producing value-added chemicals from renewable resources (Tarabanko & Tarabanko, 2017).

Environmental Pollution and Carcinogenic Potential

- Research on compounds like 3-nitrobenzanthrone, which shares structural similarities with nitroaromatic compounds, highlights the carcinogenic potential of certain environmental pollutants found in diesel exhaust and urban air pollution. This underscores the critical need for studies focused on understanding the environmental behavior and health impacts of nitroaromatic compounds (Arlt, 2005).

Propriétés

IUPAC Name |

N,4-dimethoxy-N-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWMVTSQULHJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethoxy-N-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

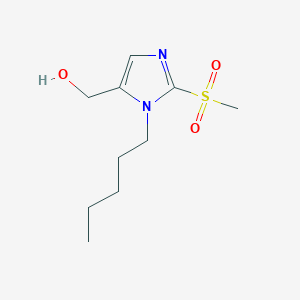

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

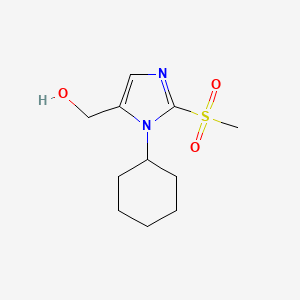

![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)